N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound characterized by its unique structural features and potential pharmaceutical applications. The compound belongs to a class of molecules that exhibit significant biological activity, making it a subject of interest in medicinal chemistry.
This compound can be classified under the category of azatricyclo compounds, which are known for their diverse biological activities. The specific structure includes a dimethoxyphenyl group and an azatricyclo framework, indicative of its potential interactions with biological targets.
The molecular formula for this compound is , and it has been referenced in various chemical databases, including GuideChem and Sigma-Aldrich, which provide insights into its properties and potential applications .
The synthesis of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves several key steps:
These methods require precise control over reaction conditions to ensure high yield and purity of the final product.
The molecular structure of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can be represented using various structural formulas:
InChI=1S/C23H25N3O5/c1-16(24)23(2,3)30-22(25)20-10-8-18(26)14(9-11-20)19(27)15(12-13-28)17(4)21(29)5/h8-11H,12-15H2,1-7H3,(H,24,30)
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)OC
These representations highlight the complex arrangement of atoms within the molecule, showcasing its functional groups and cyclic structures.
The reactivity of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can be analyzed through various types of chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves interactions at specific biological targets:
Quantitative data on binding affinities and inhibition constants would further elucidate its mechanism.
The physical properties of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide include:
Chemical properties that are relevant include:
These properties are essential for practical applications in drug development.
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-y}ethanediamide has potential applications in various scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4